1-Amino-1-(5-chloro-2-methoxyphenyl)acetone
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Overview
Description
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetone, where one of the hydrogen atoms is replaced by an amino group and another by a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone can be synthesized through several methods. One common approach involves the nucleophilic substitution of an α-halogenated ketone with an amine. For instance, the reaction of 1-chloro-1-(5-chloro-2-methoxyphenyl)acetone with ammonia or a primary amine under basic conditions can yield the desired product .
Another method involves the electrophilic amination of enolates with suitable N-based electrophiles, such as haloamines or hydroxylamines . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above-mentioned methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-(4-chloro-2-methoxyphenyl)acetone
- 1-Amino-1-(5-bromo-2-methoxyphenyl)acetone
- 1-Amino-1-(5-chloro-2-ethoxyphenyl)acetone
Uniqueness
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is unique due to the specific positioning of the chloro and methoxy groups on the aromatic ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
KWVXLTJYAKLWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)OC)N |
Origin of Product |
United States |
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